N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl substituent at the N2 position. The fluorine atom on the benzyl group may enhance metabolic stability or receptor binding compared to methoxy or methyl substituents in related compounds.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-3-1-13(2-4-15)11-22-19(24)18(23)21-9-7-16-5-6-17(26-16)14-8-10-25-12-14/h1-6,8,10,12H,7,9,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJEVSYIOGXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various reaction mechanisms such as Suzuki–Miyaura coupling . The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties may find applications in materials science and the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Differences
Key Findings
The thiophene-furan system introduces conjugated π-electrons, which could influence solubility and oxidative metabolism compared to S336’s pyridine ring .
Biological Activity :
- Antiviral oxalamides (e.g., compound 13 in ) prioritize thiazole and chlorophenyl groups for HIV entry inhibition, whereas flavoring agents like S336 rely on aromatic and heteroaromatic groups for receptor agonism . The target compound’s substituents suggest a hybrid profile, though its exact activity remains uncharacterized.
16.099) with a high margin of safety (>33 million) between exposure levels and NOEL . Structural similarity suggests the target compound could follow analogous regulatory pathways if proven safe.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorobenzyl group
- Furan and thiophene rings
- Oxalamide functional group
Its molecular formula is , with a molecular weight of approximately 353.35 g/mol. The presence of fluorine and heterocyclic moieties contributes to its distinct electronic properties, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of intermediates : Utilizing starting materials such as 4-fluorobenzylamine and furan derivatives.
- Coupling reactions : Employing methods like Suzuki–Miyaura coupling to form the final product.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as:
- Inflammation
- Cancer
- Fibrosis
The exact mechanisms remain under investigation, but the compound's structural features suggest it could serve as a modulator for key biological processes.
Antifibrotic Potential
Recent studies indicated that related compounds showed significant inhibition of collagen expression and hydroxyproline content in cell cultures, suggesting potential antifibrotic properties. For instance, compounds structurally similar to this compound were noted for their ability to inhibit fibrotic pathways in vitro.
Anticancer Activity
Research is ongoing into the anticancer potential of this compound. Its unique structural characteristics allow it to selectively target cancer cell pathways, potentially leading to the development of novel anticancer agents. The interaction studies focus on binding affinities towards various cancer-related targets.
Antimicrobial Properties
The compound's furan and thiophene components are known for their antimicrobial activities. Initial findings suggest that this compound may exhibit antimicrobial effects, warranting further exploration in this area .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages in terms of biological activity and specificity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Fluorobenzyl, furan, thiophene | Potential antifibrotic, anticancer |
| N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide | Fluorophenyl, thiophene | Antimicrobial activities |
| 5-[4-trifluoromethoxy]phenyl]furan derivatives | Trifluoromethoxy group | Antiviral properties |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit key enzymes involved in fibrotic processes, showing promise as anti-fibrotic agents.
- Therapeutic Applications : A study highlighted the potential use of related oxalamides in developing treatments for inflammatory diseases due to their ability to modulate immune responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Prepare the 4-fluorobenzylamine and thiophene-furan ethylamine precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene-furan systems) .
- Step 2 : Oxalamide bond formation using oxalyl chloride or ethyl oxalate under anhydrous conditions. Reflux in dichloromethane (DCM) with triethylamine as a base at 0–5°C improves yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Use protecting groups (e.g., tert-butoxycarbonyl) for amines to prevent side reactions .
Q. How can the molecular structure of this compound be characterized to confirm purity and regiochemistry?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Single-crystal diffraction for absolute stereochemical confirmation (if applicable) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Approach :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50 .
- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases linked to disease pathways (e.g., HIV entry inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Strategy :
- Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups to modulate receptor binding .
- Backbone Modification : Introduce heterocycles (e.g., pyridine instead of furan) to enhance metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV gp120 or bacterial enzymes .
Q. What computational methods are effective for modeling this compound’s electronic properties and reactivity?
- Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability .
- QSPR Models : Corrogate logP and polar surface area with bioavailability using software like Schrödinger’s QikProp .
Q. How can contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?
- Troubleshooting :
- Assay Standardization : Ensure consistent cell lines, serum concentrations, and incubation times .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Positive Controls : Compare results with established drugs (e.g., ritonavir for antiviral assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
